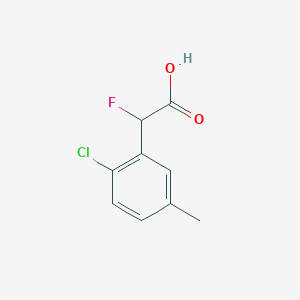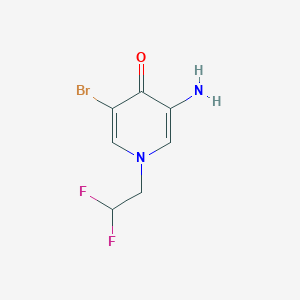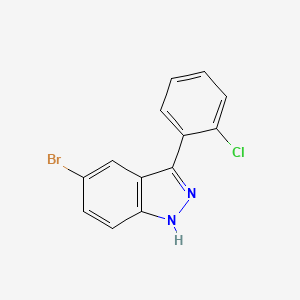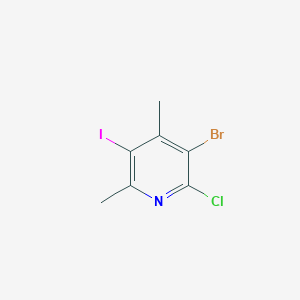![molecular formula C24H20F3N3O4 B13075113 (13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its unique structure, characterized by multiple rings and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying biological processes at the molecular level. Its interactions with biomolecules can provide insights into the mechanisms of various biological functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets play a crucial role.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it suitable for applications in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Propiedades
Fórmula molecular |
C24H20F3N3O4 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(13R,17S)-N-[(E)-[3-(trifluoromethyl)phenyl]methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C24H20F3N3O4/c25-24(26,27)18-6-3-4-15(10-18)11-33-29-14-28-23(31)30-22-17(13-34-30)12-32-20-9-8-16-5-1-2-7-19(16)21(20)22/h1-10,14,17,22H,11-13H2,(H,28,29,31)/t17-,22+/m1/s1 |
Clave InChI |
OCQPDVAVDUSOGL-VGSWGCGISA-N |
SMILES isomérico |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)N/C=N/OCC5=CC(=CC=C5)C(F)(F)F |
SMILES canónico |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC=NOCC5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



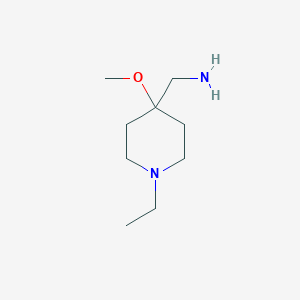
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

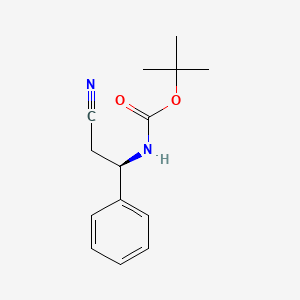

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

